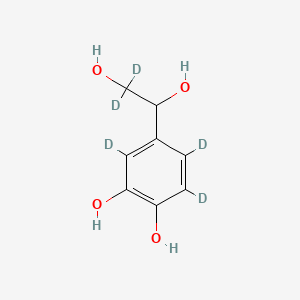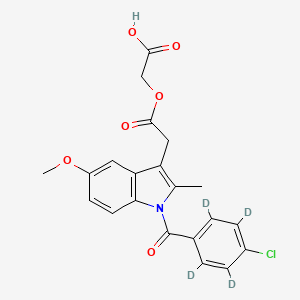
Acemetacin-d4
Übersicht
Beschreibung
Acemetacin-d4 is a biochemical used for proteomics research . It is a potent non-steroidal anti-inflammatory drug derived from indol-3-acetic acid, and its activity is thought to be mainly through its active metabolite indomethacin .
Synthesis Analysis
This compound is synthesized through various methods. One study mentions the preparation of cocrystals and salts of acemetacin by melt crystallization . Another study discusses the use of silver nanoparticles and acriflavine reagent for the assessment of acemetacin .Molecular Structure Analysis
The molecular formula of this compound is C21H14D4ClNO6 . The structures of its cocrystals and salts have been solved using single-crystal and high-resolution powder X-ray diffraction data .Chemical Reactions Analysis
This compound has been studied for its fluorescence quenching reactions. One method involves forming an ion association complex between acriflavine and the drug, decreasing the former’s fluorescence intensity . Another method uses silver nanoparticles as a fluorescence probe .Physical And Chemical Properties Analysis
This compound has a molecular weight of 419.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . Its Rotatable Bond Count is 7 .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Structural Analysis
Acemetacin, a non-opioid analgesic belonging to the non-steroidal anti-inflammatory drug (NSAID) class, demonstrates significant scientific interest due to its molecular structure and interaction potential. A study focused on molecular docking and structural analysis of acemetacin with halogen substitution, utilizing density functional theory (DFT) approaches. This research highlighted the effects of bioefficiency due to halogen substitution in the molecule, providing insights into drug activity and binding affinity which are crucial for drug design and development processes (Leenaraj, Manimaran, & Joe, 2016).
Anti-Melanogenesis Effect
Another fascinating application of acemetacin in scientific research is its anti-melanogenesis effect. A study employing in vitro, in vivo, and computational methods discovered acemetacin's significant potency against tyrosinase, a key enzyme in melanin production. This finding positions acemetacin as a potential therapeutic agent for conditions related to hyperpigmentation, offering a novel use for this NSAID beyond its anti-inflammatory properties (Raza, 2020).
Transdermal Patch Formulations for Rheumatic Diseases
The development of transdermal patch formulations for delivering acemetacin offers a promising avenue for treating rheumatic diseases. A research aimed at developing such patches found that the formulated patches could efficiently deliver acemetacin, showing significant potential for enhanced rheumatic disease management. This application highlights the versatility of acemetacin in drug delivery systems, providing a non-invasive and sustained release method for patients (Bülbül et al., 2022).
Cocrystals and Salts: Enhancing Stability and Efficacy
The study of acemetacin cocrystals and salts reveals important aspects of drug formulation that can enhance stability, efficacy, and solubility. Research in this area has led to the development of acemetacin–para-aminobenzoic acid adducts and acemetacin piperazine salts, which are stable to hydration in aqueous mediums. These findings are pivotal for pharmaceutical sciences, as they offer new strategies for improving drug formulations (Sanphui et al., 2014).
Wirkmechanismus
Target of Action
Acemetacin-d4 primarily targets the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of pro-inflammatory mediators, making them key targets for non-steroidal anti-inflammatory drugs (NSAIDs) like this compound .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation and pain . The result is an anti-inflammatory and analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the prostaglandin synthesis pathway . By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating inflammation and pain . Additionally, this compound has been shown to inhibit the release of histamine from mast cells, further contributing to its anti-inflammatory effects .
Pharmacokinetics
The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact its bioavailability. It is metabolized primarily through hydrolysis and glucuronidation, and is excreted via both renal and biliary routes .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Acemetacin-d4, like its parent compound Acemetacin, interacts with various enzymes and proteins in the body. It acts as an inhibitor of cyclooxygenase (COX), an enzyme involved in the synthesis of pro-inflammatory mediators . This inhibition leads to its anti-inflammatory and analgesic effects .
Cellular Effects
This compound influences cell function by reducing the synthesis of prostaglandins, which are involved in inflammation and pain signaling . This reduction significantly mitigates the damage caused in the mucous membrane of the gastrointestinal tract .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the COX enzyme, which reduces the production of pro-inflammatory mediators . In the body, it is partly metabolized to indomethacin, which also acts as a COX inhibitor .
Temporal Effects in Laboratory Settings
It is known that Acemetacin, the parent compound, exhibits a better gastric tolerability compared to its active metabolite indomethacin .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Acemetacin. Acemetacin is highly metabolized and degraded by esterolytic cleavage to form its major and active metabolite indomethacin .
Transport and Distribution
The parent compound, Acemetacin, is known to have a bioavailability of 100% , suggesting efficient distribution within the body.
Subcellular Localization
Given its biochemical properties and cellular effects, it is likely to be found in areas of the cell where the COX enzyme is present, given its role as a COX inhibitor .
Eigenschaften
IUPAC Name |
2-[2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO6/c1-12-16(10-20(26)29-11-19(24)25)17-9-15(28-2)7-8-18(17)23(12)21(27)13-3-5-14(22)6-4-13/h3-9H,10-11H2,1-2H3,(H,24,25)/i3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQKKOOTNAMONP-LNFUJOGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2C(=C(C3=C2C=CC(=C3)OC)CC(=O)OCC(=O)O)C)[2H])[2H])Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


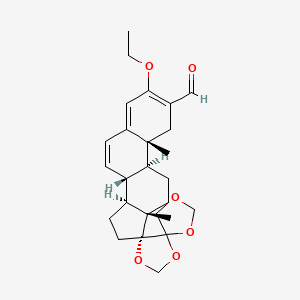
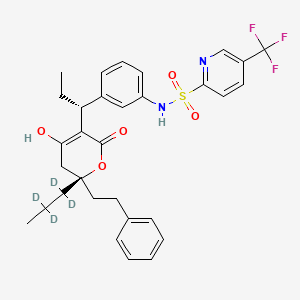
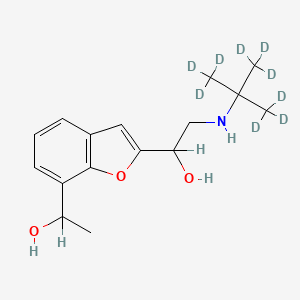
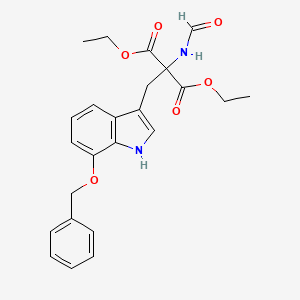



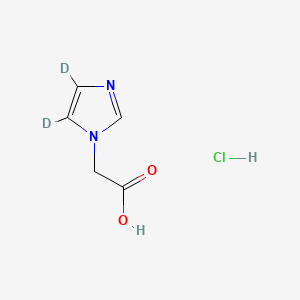

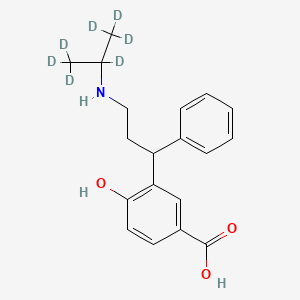
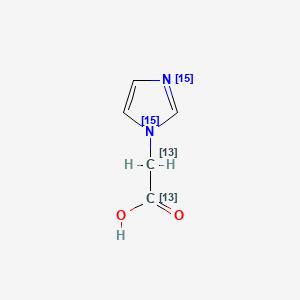
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)
